molecular formula C42H77NNaO10P B1450869 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt CAS No. 90693-88-2

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt

Cat. No.: B1450869
CAS No.: 90693-88-2
M. Wt: 810 g/mol
InChI Key: KPHZNDUWYZIXFY-YORIBCANSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dioleoyl-sn-glycero-3-PS (DOPS) is a phospholipid containing oleic acid at the sn-1 and sn-2 positions, respectively. Nanovesicles composed of DOPS and the lysosomal protein saposin C (SapC) are cytotoxic to SK-MEL-28 cells in vitro and decrease tumor volume in a squamous cell carcinoma mouse xenograft model. DOPS has been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure and in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets.
DOPS is an excellent substitute for the naturally occurring Brain PS. It has similar physical properties and is more stable to oxidation. DOPS has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies.
Phosphoserine/phosphatidylserine (PS) is an endogenous phospholipid, that is found in all polyanionic macromolecules.
DOPS is an excellent substitute for the naturally occurring Brain PS. It has similar physical properties and is more stable to oxidation. DOPS has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies.
Phosphoserine/phosphatidylserine (PS) is an endogenous phospholipid, that is found in all polyanionic macromolecules. 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) carry a carboxylic acid group and a protonated amine group in their head group.

Mechanism of Action

Target of Action

The primary target of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt is the cell membrane. It is a phospholipid that can be used in lipid mixtures with DOPC and DOPE . The compound has been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure .

Mode of Action

This compound interacts with its targets by integrating into the lipid bilayer of the cell membrane. It has been used in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets .

Biochemical Pathways

The compound affects the biochemical pathways related to membrane structure and function. By integrating into the lipid bilayer, it can influence the curvature of the membrane and the distribution of lipids between the leaflets of the membrane .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on membrane structure. By affecting the curvature of the membrane and the distribution of lipids, it can potentially influence various cellular processes that depend on membrane properties .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by environmental factors that affect lipid structures and functions. These could include factors such as temperature, pH, and the presence of other lipids or proteins that interact with lipids .

Biochemical Analysis

Biochemical Properties

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt plays a crucial role in biochemical reactions, particularly in the formation and stabilization of lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with calcium ions, which are essential for the activation of certain enzymes involved in blood coagulation . Additionally, this compound can interact with proteins such as annexins, which bind to phospholipids in a calcium-dependent manner . These interactions are vital for processes like membrane fusion, vesicle trafficking, and signal transduction.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases . This compound can also impact gene expression by altering the localization and function of transcription factors. In terms of cellular metabolism, it plays a role in the synthesis and turnover of membrane lipids, thereby influencing cell growth and proliferation . Studies have shown that it can induce apoptosis in certain cancer cell lines by activating caspases and other apoptotic proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to and activate enzymes such as protein kinase C (PKC), which is involved in various signaling pathways . This compound also acts as a substrate for phospholipases, which hydrolyze phospholipids to generate signaling molecules . Additionally, it can modulate the activity of ion channels and transporters, thereby affecting ion homeostasis and cellular excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable when stored at -20°C, but it can degrade upon prolonged exposure to light and air . Over time, its ability to form lipid bilayers and interact with proteins may diminish, affecting its efficacy in experimental applications. Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and memory in rodents by modulating neurotransmitter release and synaptic plasticity . At high doses, it may induce toxic effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response.

Properties

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHZNDUWYZIXFY-YORIBCANSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H77NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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